5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine
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Overview
Description
“5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . The pentadecyl chain is a long aliphatic chain attached to the triazole ring, and the amine group (-NH2) is also attached to the triazole ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine”, typically involves the reaction of primary amines with carbon disulfide in alkaline conditions to form dithiocarbamates, which are then cyclized with hydrazine to form the triazole ring . The specific synthesis of “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” would involve the use of pentadecylamine as the starting material .Molecular Structure Analysis
The molecular structure of “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” consists of a 1,2,4-triazole ring, a pentadecyl chain, and an amine group. The triazole ring is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . The pentadecyl chain is a long aliphatic chain attached to the triazole ring, and the amine group (-NH2) is also attached to the triazole ring .Chemical Reactions Analysis
The chemical reactions involving “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” would largely depend on the specific conditions and reagents used. As a derivative of 1,2,4-triazole, it may undergo reactions typical of this class of compounds, such as nucleophilic substitution reactions at the carbon atoms of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” would depend on its specific molecular structure. As a derivative of 1,2,4-triazole, it is likely to be a solid at room temperature . The presence of the long pentadecyl chain may make it more hydrophobic compared to other 1,2,4-triazole derivatives .Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
3-Pentadecyl-1H-1,2,4-triazol-5-amine: has shown promise in the field of drug discovery. Its structure is conducive to forming non-covalent bonds with enzymes and receptors, which is crucial for developing new medications . The triazole ring, a common motif in many pharmaceuticals, can improve the pharmacokinetic and pharmacodynamic profiles of new drugs . This compound’s derivatives could potentially be used in creating novel treatments for a variety of diseases due to their ability to interact with biological targets effectively.
Polymer Chemistry
In polymer chemistry, 3-Pentadecyl-1H-1,2,4-triazol-5-amine can be utilized as a precursor for new materials. Its long alkyl chain may enhance the solubility and biodegradability of polymers, making it an eco-friendly option for developing surfactants with antimicrobial properties . This could lead to the creation of new polymers with specific applications in biomedicine and environmentally friendly products.
Supramolecular Chemistry
The triazole core of 3-Pentadecyl-1H-1,2,4-triazol-5-amine is structurally similar to amide bonds, which can mimic the E or Z configuration of amides. This feature makes it valuable in supramolecular chemistry, where it can be used to create complex structures through non-covalent interactions . These structures could have applications in creating new materials or in the study of molecular recognition processes.
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications3-Pentadecyl-1H-1,2,4-triazol-5-amine could be used to link biomolecules or drugs to carriers or other entities . This application is particularly relevant in drug delivery systems, where the compound could be used to improve the efficacy and targeting of pharmaceuticals.
Chemical Biology
In chemical biology, 3-Pentadecyl-1H-1,2,4-triazol-5-amine can be employed to study biological systems. Its potential to form spiro compounds and interact with various biological targets makes it a candidate for developing new probes or tools for understanding biological processes and diseases .
Fluorescent Imaging
The triazole derivatives can be used in fluorescent imaging due to their ability to form complexes with metals, which can exhibit fluorescence . This application is crucial in medical diagnostics and research, where fluorescent markers are used to visualize and track biological molecules and processes.
Future Directions
The future research directions for “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the reported activities of other 1,2,4-triazole derivatives, these compounds may have potential applications in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives often possess a range of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
It is known that the mechanism of interaction between similar 1,2,4-triazol-5-yl compounds involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives often affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
It is known that 1,2,4-triazole derivatives often exhibit a range of biological activities such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
It is known that similar compounds exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °c and are insensitive to impact, friction, and electrostatic discharge .
properties
IUPAC Name |
5-pentadecyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)21-20-16/h2-15H2,1H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQCHCXTRIKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine |
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